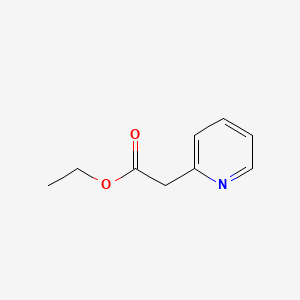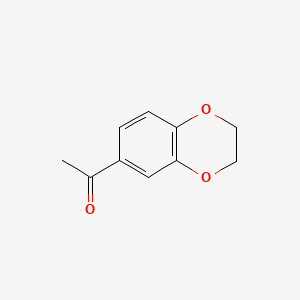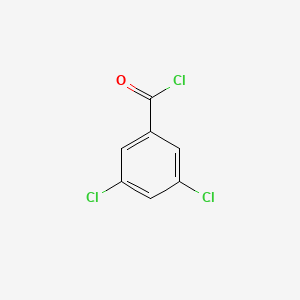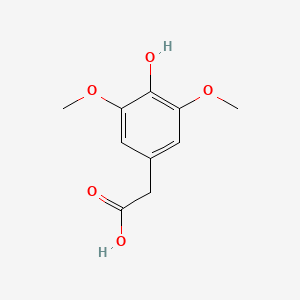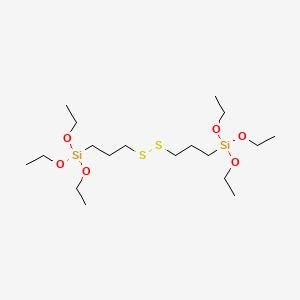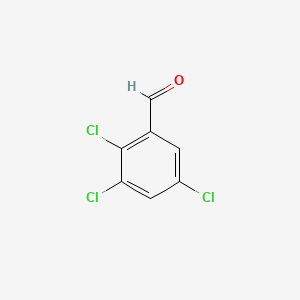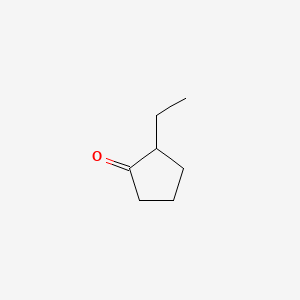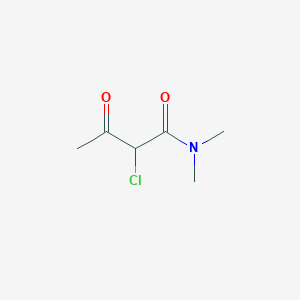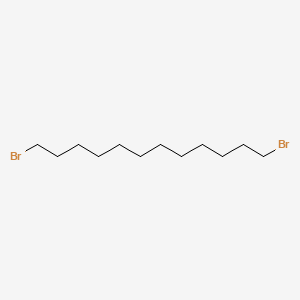
1,12-Dibromododecano
Descripción general
Descripción
1,12-Dibromododecane is a useful research compound. Its molecular formula is C12H24Br2 and its molecular weight is 328.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1,12-Dibromododecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,12-Dibromododecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,12-Dibromododecane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Aplicación: this compound participa en la síntesis de sales de isotiouronio de azobenceno con diferentes cadenas alquílicas (por ejemplo, dodecilo) .
- Aplicación: Los investigadores han empleado this compound para preparar ionenos protegidos con tboc con pesos moleculares superiores a 30 kDa .
Síntesis de Ionenos
Sales de Isotiouronio de Azobenceno
Nuevos Ionenos Protegidos con Tboc
Intermediarios Químicos Orgánicos
En resumen, this compound juega un papel multifacético en la ciencia de los materiales, la síntesis orgánica y la modificación de superficies. Sus diversas aplicaciones resaltan su importancia en la investigación científica y la innovación . Si necesita más detalles o tiene preguntas adicionales, ¡no dude en preguntar! 😊
Safety and Hazards
Mecanismo De Acción
Target of Action
1,12-Dibromododecane is a chemical compound used in the preparation of tboc-protected ionenes . The primary target of 1,12-Dibromododecane is the tert-butyl bis[3-(dimethylamino)propyl]carbamate, which is used in the step-growth polymerization process .
Mode of Action
The interaction of 1,12-Dibromododecane with its target results in the formation of tboc-protected ionenes . This process involves a step-growth polymerization, where 1,12-Dibromododecane acts as a linker molecule, facilitating the polymerization process .
Biochemical Pathways
The biochemical pathway affected by 1,12-Dibromododecane is the synthesis of tboc-protected ionenes . The downstream effects of this pathway include the production of pH-sensitive, protonatable ionenes with a pKa approximately 6.6 for the conjugate acid of the protonated secondary amine .
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a melting point of 38-42 °c and a boiling point of 215 °c at 15 mmhg . These properties may impact the bioavailability of 1,12-Dibromododecane, as they influence the compound’s solubility and stability.
Result of Action
The molecular effect of 1,12-Dibromododecane’s action is the formation of tboc-protected ionenes . On a cellular level, these ionenes can interact with various biological systems due to their pH-sensitive and protonatable properties .
Action Environment
The action, efficacy, and stability of 1,12-Dibromododecane can be influenced by various environmental factors. For instance, the compound’s solid state and specific melting and boiling points suggest that temperature could significantly impact its stability and reactivity . Furthermore, the compound’s solubility in different solvents could also affect its action and efficacy .
Análisis Bioquímico
Biochemical Properties
1,12-Dibromododecane plays a significant role in biochemical reactions, particularly in the synthesis of ionenes and other polymeric materials. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds through nucleophilic substitution reactions. The bromine atoms in 1,12-Dibromododecane act as leaving groups, allowing the compound to react with nucleophiles such as thiols, amines, and hydroxyl groups. These interactions are crucial for the synthesis of complex biomolecules and materials .
Cellular Effects
1,12-Dibromododecane has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of enzymes and receptors involved in signal transduction. Additionally, 1,12-Dibromododecane can alter gene expression by interacting with transcription factors and other regulatory proteins. These changes can impact cellular metabolism, leading to alterations in energy production, biosynthesis, and other metabolic processes .
Molecular Mechanism
At the molecular level, 1,12-Dibromododecane exerts its effects through covalent modification of biomolecules. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, 1,12-Dibromododecane can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,12-Dibromododecane can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that 1,12-Dibromododecane can have lasting effects on cellular function, including alterations in cell growth, differentiation, and metabolism .
Dosage Effects in Animal Models
The effects of 1,12-Dibromododecane in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at high doses, including cellular damage, oxidative stress, and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental studies .
Metabolic Pathways
1,12-Dibromododecane is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,12-Dibromododecane is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect the bioavailability and activity of 1,12-Dibromododecane, impacting its overall biochemical effects .
Subcellular Localization
1,12-Dibromododecane is localized in various subcellular compartments, including the cytoplasm, nucleus, and membranes. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are crucial for understanding the compound’s biochemical effects and its role in cellular processes .
Propiedades
IUPAC Name |
1,12-dibromododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJATABWMGVVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062985 | |
| Record name | 1,12-Dibromododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3344-70-5 | |
| Record name | 1,12-Dibromododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3344-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecane, 1,12-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecane, 1,12-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,12-Dibromododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,12-dibromododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


